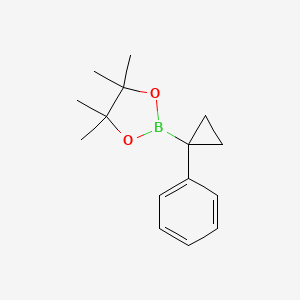

![molecular formula C6H10N4O2S B2765057 (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 331837-70-8](/img/structure/B2765057.png)

(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse agricultural, industrial, and biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal properties . Many antifungal drugs and fungicides contain a 1,2,4-triazole moiety in their structure .

Molecular Structure Analysis

The 1,2,4-triazole nucleus contains three nitrogen atoms in a single ring . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been reported for the corrosion inhibition of various metals . They are very effective in preventing the corrosion of metals like copper, iron, aluminium, zinc .科学的研究の応用

- 1,2,4-triazole ring systems are renowned for their antifungal properties. Researchers have synthesized derivatives of 4-amino-5-mercapto-1,2,4-triazole and screened them for antifungal activity. These compounds exhibit promising results against both Gram-positive and Gram-negative fungi .

- Schiff bases derived from 3-substituted 4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential as analgesic and anti-inflammatory agents .

- The mercapto- and thione-substituted 1,2,4-triazole derivatives, including 4-amino-5-mercapto-1,2,4-triazole, exhibit antioxidant properties .

- Some drugs containing 1,2,4-triazole skeletons, such as furazonal, have hepatoprotective effects .

- Amines related to 1,2,4-triazoles are used in medicine. For instance, furazonal (hepatoprotective), thiotriazoline (antioxidant), and cardiotril (anti-ischemic) incorporate this structure .

Antifungal Activity

Analgesic and Anti-Inflammatory Properties

Antioxidant and Hepatoprotective Effects

Anti-HIV Potential

Industrial Applications

Selective Adsorption of Ga3+ Ions

作用機序

The mechanism of action of 1,2,4-triazole derivatives often involves their interaction with metal surfaces. They displace water molecules on the surface and form a protective film due to their abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

将来の方向性

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . They are regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . Future research may focus on exploring their potential applications in various fields, including medicine, agriculture, and industry .

特性

IUPAC Name |

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDXUXLPHVIUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)

![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)